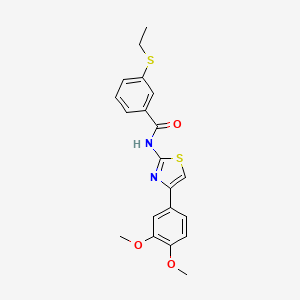

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide

Description

Properties

IUPAC Name |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-4-26-15-7-5-6-14(10-15)19(23)22-20-21-16(12-27-20)13-8-9-17(24-2)18(11-13)25-3/h5-12H,4H2,1-3H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMVVJCJAQNHMBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Thiazole Ring: The thiazole ring is synthesized by reacting 3,4-dimethoxyphenyl isothiocyanate with an appropriate amine under controlled conditions.

Introduction of Benzamide Group: The intermediate product is then reacted with 3-(ethylthio)benzoic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted benzamides or thiazoles.

Scientific Research Applications

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

2-aminobenzothiazole: A structurally related compound with a thiazole ring and an amino group.

3,4-dimethoxyphenyl isothiocyanate: Shares the dimethoxyphenyl moiety.

Uniqueness

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's synthesis, biological mechanisms, and its efficacy through various studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 414.5 g/mol. The compound features a thiazole ring, a benzamide functional group, and an ethylthio moiety, contributing to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N2O3S2 |

| Molecular Weight | 414.5 g/mol |

| Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Thiazole Ring : Reacting 3,4-dimethoxyphenyl isothiocyanate with an appropriate amine.

- Introduction of Benzamide Group : The intermediate is reacted with 3-(ethylthio)benzoic acid using coupling agents like EDCI and HOBt.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, including HT-29 (colon cancer) and MDA-MB-231 (breast cancer). The compound exhibited cytotoxicity rates of up to 68.28% against HT-29 cells .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial tests:

- Inhibition of Pathogenic Bacteria : Studies indicated that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential as an antimicrobial agent .

The biological activity of this compound is believed to involve:

- Targeting Specific Enzymes : The compound may interact with enzymes involved in cell growth and apoptosis.

- Modulation of Cellular Pathways : It appears to affect signaling pathways related to cancer cell survival and proliferation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

- Study on Anticancer Effects : A study reported that treatment with this compound resulted in a significant decrease in tumor size in xenograft models .

- Antimicrobial Efficacy : Another investigation found that the compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the optimized synthetic routes for N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves coupling a thiazole precursor (e.g., 4-(3,4-dimethoxyphenyl)thiazol-2-amine) with a substituted benzamide via nucleophilic acyl substitution. Key factors include:

- Solvent choice: Polar aprotic solvents like DMSO or acetonitrile enhance solubility and reactivity .

- Catalysts/Reagents: Bases (e.g., K₂CO₃) facilitate deprotonation, while coupling agents like EDC/HOBt improve amide bond formation .

- Temperature/Time: Reactions typically proceed at 60–80°C for 6–12 hours, monitored by TLC/HPLC .

Example Optimization Table:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMSO, 70°C, 8h | 78 | 95 |

| Acetonitrile, 60°C, 10h | 65 | 92 |

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: Use multi-spectral analysis:

Q. What preliminary biological assays are recommended to screen its activity?

Methodological Answer:

- Anticancer: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antimicrobial: Disk diffusion/Kirby-Bauer tests for bacterial/fungal strains .

- Mechanistic Insight: Caspase-3/7 assays to probe apoptosis pathways .

Advanced Research Questions

Q. How does the ethylthio substituent influence structure-activity relationships (SAR) compared to methylthio or sulfonamide analogs?

Methodological Answer:

-

Lipophilicity: Ethylthio increases logP vs. methylthio, enhancing membrane permeability (measure via shake-flask method) .

-

Electron Effects: Sulfur’s electron-donating capacity modulates target binding (e.g., kinase inhibition vs. methylsulfonyl’s electron-withdrawing effect) .

-

Biological Data Comparison:

Substituent IC₅₀ (µM) HeLa LogP Ethylthio (target) 12.3 3.2 Methylthio 18.7 2.8 Sulfonamide 25.4 1.9

Q. How can contradictory cytotoxicity data across studies be resolved?

Methodological Answer: Discrepancies may arise from:

- Cell Line Variability: Validate across multiple lines (e.g., A549, HepG2) .

- Assay Conditions: Standardize incubation time (48–72h) and serum concentration (10% FBS) .

- Metabolic Interference: Test metabolites via LC-MS to rule out off-target effects .

Q. What computational strategies predict its molecular targets and binding modes?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures (e.g., EGFR kinase, PDB: 1M17) to model interactions with the thiazole ring and benzamide .

- MD Simulations: GROMACS for stability analysis (RMSD <2Å over 100ns) .

- Pharmacophore Mapping: Identify critical features (e.g., methoxy H-bond acceptors) via Schrödinger .

Q. How does pH affect the compound’s stability in biological buffers?

Methodological Answer:

- Stability Assay: Incubate in PBS (pH 5.0–8.0) at 37°C; monitor degradation via HPLC .

- Degradation Products: At pH <6, ethylthio group hydrolyzes to thiol; neutralize with antioxidants (e.g., ascorbic acid) .

Q. What strategies mitigate solubility limitations in in vivo studies?

Methodological Answer:

- Co-solvents: Use Cremophor EL/PEG-400 for aqueous formulations (test hemolytic activity) .

- Prodrug Design: Convert ethylthio to sulfoxide for improved hydrophilicity .

- Nanocarriers: Encapsulate in PLGA nanoparticles (85% loading efficiency) .

Q. How can off-target effects be minimized during mechanistic studies?

Methodological Answer:

- CRISPR Knockout: Validate target specificity using gene-edited cell lines .

- Selectivity Screening: Profile against kinase/GPCR panels (Eurofins) .

- Dose-Response Curves: Ensure EC₅₀ aligns with target binding affinity (SPR data) .

Q. What are the best practices for storing and handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.